4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
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Description
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CDA) is an organic compound with a wide range of applications in various scientific fields. CDA is a versatile compound that can be used as a catalyst, a reagent, or an intermediate in the synthesis of other compounds. It is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals. CDA is a useful compound for researchers and scientists due to its wide range of applications and its ability to be easily synthesized.
Scientific Research Applications
Chemical Reactions and Synthesis
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has been utilized in various chemical reactions and synthesis processes. For example, it's involved in quaternization reactions to form methiodides, as shown in the work of Brown and Teitei (1965) (Brown & Teitei, 1965). Tumkevicius and Kaminskas (2003) explored its use in synthesizing ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids (Tumkevicius & Kaminskas, 2003). These examples demonstrate the compound's versatility in chemical synthesis.
Antibacterial Properties
The compound also exhibits potential antibacterial properties. Govori-Odai, Spahiu, and Haziri (2007) discovered that derivatives of 4-chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde inhibited the growth of certain bacteria like Escherichia coli and Staphylococcus aureus (Govori-Odai, Spahiu, & Haziri, 2007). This finding opens up possibilities for its application in the development of new antibacterial agents.
Structural and Spectroscopic Analysis
Significant research has been done on the structural and spectroscopic analysis of this compound and its derivatives. Gauther and Lebas (1980) studied the infrared and Raman spectroscopies of various derivatives, providing insights into the compound's vibrational spectra and molecular structure (Gauther & Lebas, 1980).
Novel Compounds Synthesis
Researchers have also focused on synthesizing novel compounds using 4-chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde as a precursor. Martins et al. (2016) used it in the synthesis of a series of thiomethyltriazolo[1,5-a]pyrimidines, demonstrating its utility in creating new molecular structures (Martins et al., 2016).
properties
IUPAC Name |
4-chloro-6-(dimethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c1-12(2)7-5(4-13)6(9)10-8(11-7)14-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHOLZLLXNOBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)SC)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde |
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